molecular formula C8H16FNO3 B2713134 (R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate CAS No. 344413-80-5

(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate

Cat. No. B2713134
CAS RN: 344413-80-5
M. Wt: 193.218
InChI Key: MXXNEFMIRPHICR-ZCFIWIBFSA-N
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Description

“®-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate” is a chemical compound used for pharmaceutical testing . It is also known as "2-Methyl-2-Propanyl [(2R)-2-Fluoro-3-Hydroxypropyl]Carbamate" .

Scientific Research Applications

Synthesis and Natural Product Derivation

  • (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate is synthesized as an intermediate of the natural product jaspine B, isolated from various sponges and displaying cytotoxic activity against several human carcinoma cell lines. This compound is derived from L-Serine through a multi-step process including esterification, protection, reduction, and Corey-Fuchs reaction (Tang et al., 2014).

Role in Biologically Active Compounds Synthesis

  • It serves as an important intermediate in synthesizing biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound has been established, involving steps like acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Antioxidant Synthesis

  • The compound is used in synthesizing new antioxidants containing hindered phenol groups. These antioxidants, developed through direct addition reaction of isocyanates, demonstrate improved thermal stability and effectiveness in protecting polypropylene against thermal oxidation (Pan et al., 1998).

Enzymatic Kinetic Resolution

  • In enzymatic kinetic resolution, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes, is resolved via lipase-catalyzed transesterification reaction. This process exhibits excellent enantioselectivity and leads to the creation of optically pure enantiomers (Piovan et al., 2011).

Application in Photoredox Catalysis

  • In photoredox catalysis, the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate is reported, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

CO2 Capture

  • This compound is part of a process in creating a new room temperature ionic liquid that reacts reversibly with CO2, sequestering it as a carbamate salt. The ionic liquid is nonvolatile and functions without water, making it efficient for CO2 capture (Bates et al., 2002).

properties

IUPAC Name

tert-butyl N-[(2R)-2-fluoro-3-hydroxypropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16FNO3/c1-8(2,3)13-7(12)10-4-6(9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXNEFMIRPHICR-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H](CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-tert-Butyl (2-fluoro-3-hydroxypropyl)carbamate

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